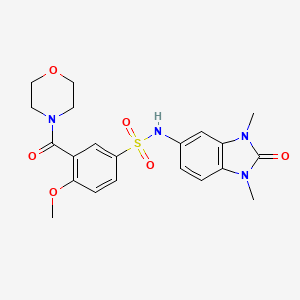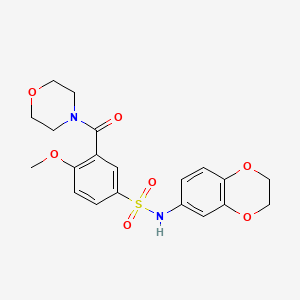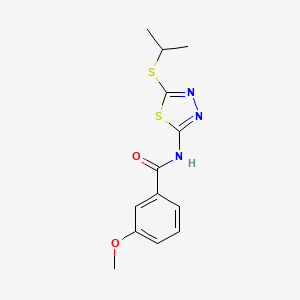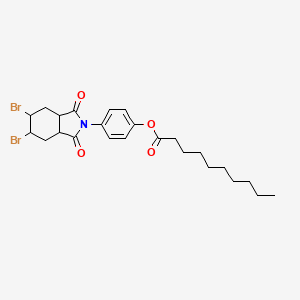
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the sulfonamide group and the morpholine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole derivatives in various chemical reactions.
Biology
In biological research, N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is investigated for its potential as a therapeutic agent. It may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds with similar core structures but different functional groups.
Sulfonamides: Compounds containing the sulfonamide group, known for their antimicrobial properties.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C21H24N4O6S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C21H24N4O6S/c1-23-17-6-4-14(12-18(17)24(2)21(23)27)22-32(28,29)15-5-7-19(30-3)16(13-15)20(26)25-8-10-31-11-9-25/h4-7,12-13,22H,8-11H2,1-3H3 |
Clave InChI |
MRYNFIHNTZBQCT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N4CCOCC4)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(benzylsulfanyl)acetyl]-N-[(2-chlorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B12483256.png)
![(4-Benzylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12483262.png)
![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12483266.png)
![Ethyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12483278.png)
![5-({3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483280.png)
![6',6'-Dimethyl-5',7'-dinitro-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B12483289.png)
![6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B12483292.png)
![1,3-dimethyl-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12483298.png)

![1-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol](/img/structure/B12483302.png)
![1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12483312.png)

![Methyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483325.png)
